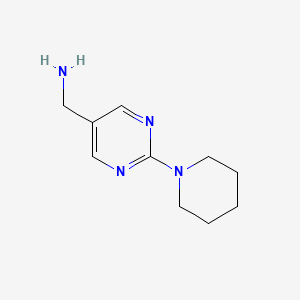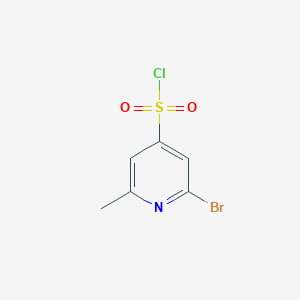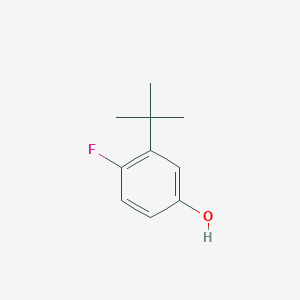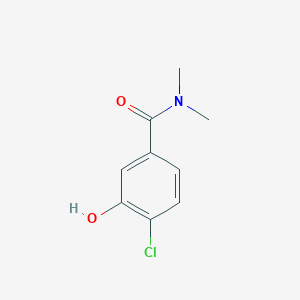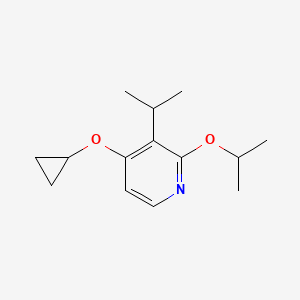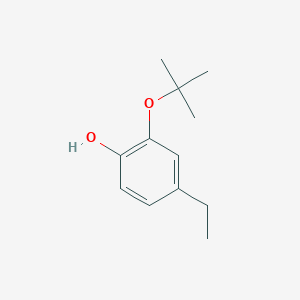
2-(Tert-butoxy)-4-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-4-ethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced to the phenol ring through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxy group into the phenol ring. The flow process is more versatile and environmentally friendly compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium tert-butoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted phenols.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-4-ethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-4-ethylphenol involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: An organic compound with a similar structure but different functional groups.
tert-Butyloxycarbonyl-protected amino acids: Compounds that also contain the tert-butoxy group but are used for different purposes.
Uniqueness
2-(Tert-butoxy)-4-ethylphenol is unique due to the presence of both the tert-butoxy and ethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-7-10(13)11(8-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
Clave InChI |
OCCFYQUUGYPWCW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


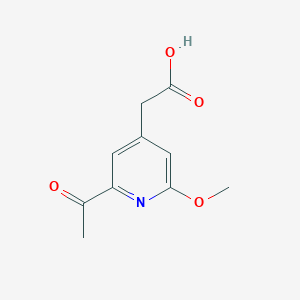

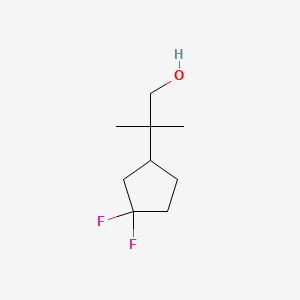
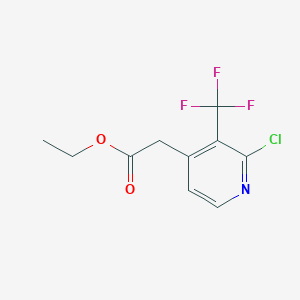
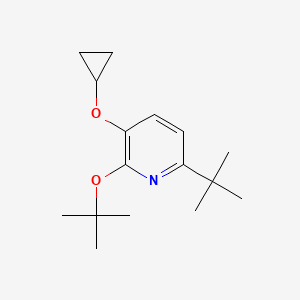
![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)
